molecular formula C22H20N4O3 B2563638 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034464-82-7

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2563638
CAS No.: 2034464-82-7
M. Wt: 388.427
InChI Key: HAIGDYWOPHFHHV-UHFFFAOYSA-N
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Description

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative characterized by a furan-substituted pyridine ring and a 3-methoxyphenyl group on the pyrazole core. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antitumor, anticoagulant, and agrochemical applications . This compound’s unique substituents—furan and methoxyphenyl—distinguish it from other analogues, offering distinct electronic and steric properties that influence its reactivity and biological interactions.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-26-21(11-20(25-26)16-4-3-5-18(10-16)28-2)22(27)24-13-15-6-7-19(23-12-15)17-8-9-29-14-17/h3-12,14H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIGDYWOPHFHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O2C_{20}H_{20}N_4O_2 with a molecular weight of approximately 348.4 g/mol. The structure features a pyrazole core, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound often exert their effects through various mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated inhibitory activity against Aurora-A kinase, which is crucial for cell cycle regulation and mitosis .
  • Anti-inflammatory Properties : Pyrazole derivatives are also noted for their anti-inflammatory effects, potentially through the inhibition of COX enzymes or modulation of cytokine production .
  • Cytotoxic Activity : Studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells .

Biological Activity Data

The following table summarizes the biological activities observed for various pyrazole derivatives, including this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF70.39Aurora-A kinase inhibition
Compound BA54926Cytotoxicity
Compound CHepG20.74Cytotoxicity
This compoundTBDTBDTBD

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various pyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, revealing promising cytotoxic effects with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

Another study examined the anti-inflammatory potential of pyrazole derivatives in a mouse model of acute inflammation. The results indicated that these compounds significantly reduced inflammatory markers such as TNF-alpha and IL-6, suggesting a therapeutic role in inflammatory diseases .

Comparison with Similar Compounds

Core Pyrazole-Carboxamide Framework

The target compound shares a common pyrazole-carboxamide backbone with several analogues (Table 1). Key structural variations lie in the substituents on the pyridine and aryl rings:

Compound Name Pyridine Substituent Aryl Substituent Key Functional Groups Evidence Source
Target Compound 6-(Furan-3-yl)pyridin-3-yl 3-Methoxyphenyl Methoxy, Furan
N-[4-Chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 3-Chloro-2-pyridinyl 4-Chloro-2-methylphenyl Chloro, Trifluoromethyl
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide 6-Chloro-3-pyridyl 4-Ethoxyphenyl Chloro, Ethoxy
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide N/A 3-Chlorophenyl Chloro, Trifluoromethyl

Key Observations :

  • Furan vs.
  • Methoxy vs. Trifluoromethyl : The 3-methoxyphenyl group provides electron-donating effects, enhancing solubility, while trifluoromethyl groups (e.g., in ) increase lipophilicity and metabolic stability .

Crystallographic and Conformational Differences

  • Dihedral Angles : In analogues like 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide, the pyrazole ring forms dihedral angles of 7.7–89.2° with adjacent rings, stabilized by intramolecular hydrogen bonds (C–H···O, C–H···π) . The target compound’s furan-pyridine moiety may alter these angles due to steric hindrance or enhanced π-stacking.
  • Hydrogen Bonding : Chloro-substituted analogues () exhibit intermolecular N–H···N and C–H···π interactions, whereas the methoxy group in the target compound could participate in stronger O–H···O bonds, affecting crystal packing .

Antitumor and Bioactivity Trends

  • Methoxy Groups : Compounds with methoxy substituents (e.g., target compound, ) may exhibit enhanced solubility and moderate cytotoxicity compared to chloro/trifluoromethyl analogues, which often show higher potency but increased toxicity risks .
  • Furan vs. Pyridine : Furan’s oxygen heteroatom could improve target binding in enzymes or receptors compared to chloro-pyridyl groups (), which are more electronegative and sterically bulky .

Agrochemical Potential

Chloro- and trifluoromethyl-substituted pyrazoles () are common in agrochemicals due to their stability and insecticidal activity.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including:

  • Stepwise coupling : For example, forming the pyrazole core via cyclization, followed by introducing the furan-pyridylmethyl moiety through nucleophilic substitution or amidation .
  • Key conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation, controlled temperatures (e.g., −45°C for sensitive intermediates), and anhydrous solvents (THF, DCM) to avoid hydrolysis .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm intermediate purity .

Advanced: How can reaction yields be optimized when introducing the 3-methoxyphenyl substituent?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, adjusting ligand-to-metal ratios to enhance selectivity .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and side-product formation .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity for the methoxyphenyl group .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess purity. For example, methoxy protons (δ ~3.8 ppm) and pyrazole ring protons (δ 6.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect isotopic patterns from chlorine or fluorine (if present) .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., pyrazole-furan dihedral angles) and confirm stereochemistry .

Advanced: How can structural data resolve contradictions in reported biological activity?

  • Crystallographic analysis : Compare X-ray structures of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonding with the methoxyphenyl group) .
  • Docking studies : Use molecular dynamics simulations to map binding poses in target proteins (e.g., kinases), highlighting the role of the furan-pyridylmethyl moiety in affinity .
  • SAR tables : Correlate substituent modifications (e.g., methoxy vs. ethoxy) with activity trends to prioritize synthetic targets .

Basic: What in vitro assays are suitable for initial biological screening?

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition of cancer-related kinases (e.g., mTOR, EGFR) .
  • Anti-inflammatory activity : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages via ELISA .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced: How can metabolic stability and solubility challenges be addressed in preclinical studies?

  • Prodrug strategies : Modify the carboxamide group to ester prodrugs for enhanced membrane permeability .
  • Co-crystallization : Use cyclodextrins or PEG-based excipients to improve aqueous solubility, validated by dissolution testing .
  • Microsomal assays : Test hepatic stability using human liver microsomes (HLMs) and identify metabolic hotspots (e.g., furan oxidation) via LC-MS/MS .

Basic: What computational tools aid in predicting the compound’s reactivity?

  • DFT calculations : Optimize geometries (Gaussian, ORCA) to predict electrophilic/nucleophilic sites on the pyrazole ring .
  • pKa estimation : Use software like MarvinSuite to assess protonation states of the carboxamide and pyridine groups under physiological conditions .

Advanced: How to design experiments for elucidating the mechanism of action?

  • Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinetic studies : Perform stopped-flow spectroscopy to measure binding rates to purified enzymes (e.g., COX-2) .
  • CRISPR screens : Conduct genome-wide knockout screens to identify synthetic lethal genes, linking pathways to the compound’s activity .

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